3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione
Description
3-(2,5-Dichlorophenyl)-1λ⁶,3-thiazolane-1,1,4-trione is a heterocyclic compound characterized by a thiazolidine ring system fused with a trione moiety and substituted with a 2,5-dichlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in protease inhibition. The 2,5-dichlorophenyl substituent is critical for binding interactions in enzyme active sites, as demonstrated in related serine protease inhibitors .
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-6-1-2-7(11)8(3-6)12-5-16(14,15)4-9(12)13/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSGDSFAMWMRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1(=O)=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide-Dicarbonyl Condensation
A representative protocol involves reacting 2,5-dichlorobenzenesulfonamide with ethyl acetoacetate in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) under refluxing toluene. The reaction proceeds through initial enolization of the β-ketoester, followed by imine formation and cyclodehydration to yield the thiazolane ring. Modifying the dicarbonyl component (e.g., substituting diethyl oxalate for ethyl acetoacetate) allows positional control over ketone installation, critical for achieving the 1,1,4-trione configuration.
Solvent and Catalyst Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while heterogeneous catalysts such as Fe₃O₄@SiO₂-supported ionic liquids (e.g., Fe₃O₄@SiO₂-(PP)(HSO₄)₂) improve yields to >80% by facilitating imine-enamine tautomerization. Microwave irradiation reduces reaction times from hours to minutes, minimizing side product formation from prolonged heating.
Oxidation of Thiazolidine Precursors
Thiazolidine intermediates serve as versatile precursors for the target compound, requiring selective oxidation at sulfur and carbon centers.
Thiazolidine Synthesis
Condensation of 2,5-dichloroaniline with mercaptosuccinic acid in acetic acid yields 3-(2,5-dichlorophenyl)thiazolidine-4-one. The reaction exploits the nucleophilicity of the aniline nitrogen and the thiol group, with cyclization driven by acetic acid’s dehydrating action.
Sequential Oxidation Protocol
- Sulfur Oxidation : Treating the thiazolidine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively oxidizes the thioether to sulfone, forming 3-(2,5-dichlorophenyl)-1λ⁶-thiazolane-1,1-dione.
- Carbonyl Introduction : Subsequent oxidation of the C4 position using Jones reagent (CrO₃/H₂SO₄) installs the trione moiety, achieving an overall yield of 65–70%.
Table 1. Oxidation Agents and Their Efficacy
| Oxidizing Agent | Target Site | Yield (%) | Side Products |
|---|---|---|---|
| mCPBA | Sulfur | 92 | Over-oxidation to sulfonic acid |
| H₂O₂/AcOH | Sulfur | 85 | Epoxidation (if alkenes present) |
| Jones Reagent | C4 Carbonyl | 78 | Ring-opening at >40°C |
Hetero-Diels-Alder Cycloaddition Approaches
The [4+2] cycloaddition between thiocarbonyl ylides and dienophiles offers a stereocontrolled route to the thiazolane core.
Ylide Generation and Reactivity
Photolytic decomposition of 2,5-dichlorophenyl-substituted diazothioketones generates transient thiocarbonyl ylides, which react with maleic anhydride as the dienophile. The reaction proceeds with high endo selectivity, forming the bicyclic adduct, which undergoes retro-Diels-Alder fragmentation under basic conditions to yield the monocyclic trione.
Solvent-Free Variations
Employing solvent-free conditions at 120°C enhances reaction rates and minimizes hydrolysis of anhydride dienophiles. Yields improve from 60% (in acetonitrile) to 88% under solvent-free protocols, though requiring rigorous exclusion of moisture.
Multi-Component Reaction (MCR) Syntheses
One-pot MCRs streamline synthesis by combining sulfonamides, aldehydes, and α-keto acids in a single step.
Catalyst Design
Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyzes the condensation of 2,5-dichlorobenzenesulfonamide, glyoxylic acid, and acetylenedicarboxylate. The magnetic catalyst facilitates easy recovery and reuse across five cycles without significant activity loss, achieving 82% yield per cycle.
Mechanistic Insights
- Imine Formation : Sulfonamide reacts with glyoxylic acid to form a Schiff base.
- Knoevenagel Adduct : Acetylenedicarboxylate undergoes condensation with the Schiff base.
- Cyclization : Intramolecular nucleophilic attack by the sulfonamide sulfur completes ring closure.
Post-Functionalization and Derivatization
Halogenation Strategies
Electrophilic chlorination of the phenyl ring post-cyclization using sulfuryl chloride (SO₂Cl₂) in CCl₄ introduces additional chloro substituents. However, this method risks over-chlorination and requires careful stoichiometric control.
Protecting Group Strategies
Temporary protection of the sulfone oxygen as its trimethylsilyl ether (using HMDS/TSCl) prevents unwanted side reactions during C4 ketone functionalization. Deprotection with aqueous HCl restores the sulfone moiety without ring degradation.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Cyclocondensation | 70–85 | High | Moderate (sensitive to steric hindrance) |
| Thiazolidine Oxidation | 65–75 | Medium | Low (acid-sensitive groups) |
| Hetero-Diels-Alder | 60–88 | Low | High (tolerates esters, nitriles) |
| MCR | 75–82 | High | High |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolane derivatives.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,5-Dichlorophenyl Moieties
The 2,5-dichlorophenyl group is a common pharmacophore in protease inhibitors. Key analogs include:
Key Observations:
Role of Dichlorophenyl Group : In triazole-based inhibitors, the 2,5-dichlorophenyl moiety is essential for FXIIa inhibition, likely due to hydrophobic interactions in the S1 pocket . This suggests a similar mechanism for the thiazolane-trione derivative, though experimental validation is needed.
Activity and Selectivity : Triazole derivatives with optimized side chains achieve IC₅₀ values of ~10 μM for FXIIa, with high selectivity over thrombin. The thiazolane-trione compound’s activity remains unquantified, but its structural similarity implies comparable or improved potency.
Mechanistic Insights
- FXIIa Inhibition : The 2,5-dichlorophenyl group in triazole inhibitors occupies the S1 pocket of FXIIa, while the triazole side chain interacts with adjacent residues. Thiazolane-trione’s trione moiety may enhance hydrogen bonding with catalytic serine residues.
- Selectivity : Triazole-based compounds exhibit selectivity due to the S1 pocket’s compatibility with dichlorophenyl, a feature thrombin lacks. Thiazolane-trione’s selectivity profile is undetermined but merits investigation.
Biological Activity
3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H6Cl2N2O3S. The compound features a thiazolane ring substituted with a dichlorophenyl group, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 295.13 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with thiosemicarbazide followed by cyclization. The detailed synthetic pathway includes:
- Formation of Thiosemicarbazone : Reacting 2,5-dichlorobenzaldehyde with thiosemicarbazide in ethanol.
- Cyclization : Heating the thiosemicarbazone with an appropriate oxidizing agent to form the thiazolane ring.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Properties : Studies have suggested that it can scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : Research highlighted in Food Chemistry revealed that the compound showed strong radical scavenging activity comparable to standard antioxidants like Trolox .
- Enzyme Inhibition Studies : A comparative study indicated that the compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in neuroprotection .
Q & A
Q. What are the key methodological considerations for optimizing the synthesis of 3-(2,5-Dichlorophenyl)-1λ⁶,3-thiazolane-1,1,4-trione to achieve high yield and purity?
Answer:
- Solvent Selection : Use tetrahydrofuran (THF) as a reaction medium to enhance solubility and reaction efficiency .
- Catalyst and Base : Triethylamine (Et₃N) is critical for neutralizing byproducts (e.g., HCl) during synthesis .
- Purification : Column chromatography or recrystallization ensures isolation of the pure compound. Monitor reaction progress via thin-layer chromatography (TLC) .
- Advanced Techniques : Continuous flow chemistry can improve scalability and reduce side reactions, as demonstrated in analogous thiazinane syntheses .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the molecular structure of this compound?
Answer:
- X-ray Crystallography : Provides definitive structural confirmation, including bond lengths and angles (methodology often detailed in supplementary information for similar compounds) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, particularly the dichlorophenyl and thiazolane trione moieties.
- FT-IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700-1800 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Q. How should initial biological screening be designed to evaluate this compound’s bioactivity?
Answer:
- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) based on structural analogs showing activity .
- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to determine IC₅₀ values.
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, cell lines) .
- Statistical Rigor : Apply ANOVA or t-tests to assess significance of observed differences; use ≥4 replicates to reduce variability .
- Mechanistic Profiling : Conduct binding assays (e.g., surface plasmon resonance) to confirm target engagement, addressing potential off-target effects .
Q. What methodologies are recommended for investigating the environmental fate and degradation pathways of this compound?
Answer:
- Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation under controlled pH/temperature conditions .
- Biotic Transformations : Use soil or aquatic microcosms to evaluate microbial degradation rates.
- Analytical Tools : LC-MS/MS quantifies parent compounds and metabolites; isotopic labeling tracks degradation pathways .
Q. How should a theoretical framework guide mechanistic studies of this compound’s interaction with biological targets?
Answer:
- Hypothesis-Driven Design : Anchor studies in enzyme inhibition or receptor modulation theories (e.g., lock-and-key models) .
- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding affinities prior to experimental validation .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., chloro groups) to correlate structural changes with activity .
Q. What experimental designs are suitable for analyzing the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–3 months .
- Analytical Monitoring : Use HPLC to quantify degradation products; FT-IR tracks functional group integrity .
- Light Exposure Studies : UV-vis spectroscopy assesses photodegradation kinetics .
Q. How can researchers integrate multi-omics approaches to elucidate the compound’s systemic effects in biological models?
Answer:
- Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment.
- Proteomics : LC-MS/MS quantifies protein expression changes, highlighting pathways affected (e.g., apoptosis or inflammation) .
- Metabolomics : NMR or GC-MS profiles metabolic shifts, linking bioactivity to cellular responses .
Methodological Tables
Q. Table 1. Key Parameters for Synthesis Optimization
| Parameter | Recommendation | Rationale | Reference |
|---|---|---|---|
| Solvent | THF | Enhances reactant solubility | |
| Reaction Time | 72 hours | Ensures completion of slow steps | |
| Purification | Column chromatography | Removes triethylammonium chloride | |
| Advanced Technique | Continuous flow chemistry | Improves yield and scalability |
Q. Table 2. Common Biological Assays for Thiazolane Derivatives
| Assay Type | Target | Example Metrics | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC₅₀, Ki values | |
| Cytotoxicity | Cancer cell lines | LD₅₀ (e.g., MTT assay) | |
| Receptor Binding | GPCRs | Kd, Bmax |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
